molecular formula C23H23N3O2S B11083267 4-(4-hydroxyphenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide

4-(4-hydroxyphenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B11083267
M. Wt: 405.5 g/mol
InChI Key: YVDHERMNUUNCKQ-UHFFFAOYSA-N
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Description

4-(4-hydroxyphenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxyphenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 4-hydroxyphenylpiperazine with 4-phenoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbothioamide group, converting it to the corresponding amine.

    Substitution: The phenoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-hydroxyphenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The hydroxyphenyl and phenoxyphenyl groups may

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C23H23N3O2S/c27-20-10-8-19(9-11-20)25-14-16-26(17-15-25)23(29)24-18-6-12-22(13-7-18)28-21-4-2-1-3-5-21/h1-13,27H,14-17H2,(H,24,29)

InChI Key

YVDHERMNUUNCKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)O)C(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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